molecular formula C16H19ClN2O3S B2507324 N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride CAS No. 1323330-61-5

N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride

Cat. No.: B2507324
CAS No.: 1323330-61-5
M. Wt: 354.85
InChI Key: UPCVSNAVALSKEX-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is a synthetic small-molecule compound characterized by a phenylacetamide core modified with a hydroxypropoxy side chain containing a pyridinylthio group. The pyridinylthio group introduces unique electronic and steric properties, which may influence binding affinity, selectivity, and metabolic stability compared to structurally related compounds.

Properties

IUPAC Name

N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCVSNAVALSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Nucleophilic Epoxide Ring-Opening Method

This two-step process involves epoxide intermediate synthesis followed by thiol nucleophilic attack:

Step 1: Epoxide Formation

4-Acetamidophenol reacts with epichlorohydrin in alkaline conditions (NaOH, 50–60°C) to yield N-(4-(2,3-epoxypropoxy)phenyl)acetamide. The reaction proceeds via Williamson ether synthesis, with a reported 92% yield.

Step 2: Thiol Coupling

The epoxide intermediate reacts with pyridine-2-thiol in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. Catalytic amounts of triethylamine (5 mol%) facilitate nucleophilic ring-opening at the less hindered carbon, producing the desired tertiary alcohol. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, yielding 78% pure product (Table 1).

Table 1: Reaction Conditions for Epoxide Ring-Opening

Parameter Value Source
Temperature 66°C
Solvent Tetrahydrofuran
Catalyst Triethylamine (5 mol%)
Reaction Time 12 hours
Yield (Free Base) 78%
Purity (HCl Salt) >99% (HPLC)

Mitsunobu Reaction-Based Approach

A stereocontrolled synthesis employs the Mitsunobu reaction to install the hydroxypropoxy linkage:

Step 1: Diol Preparation

4-Acetamidophenol and pyridine-2-thiol are coupled to 3-chloro-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane. The reaction achieves 85% diastereomeric excess (d.e.) favoring the erythro isomer.

Step 2: Hydrochloride Salt Crystallization

The diol intermediate is treated with concentrated HCl in isopropanol at 0–5°C, inducing crystallization. Recrystallization from ethanol/water (1:3 v/v) elevates purity to 99.3%.

Key Advantages :

  • Stereochemical control via Mitsunobu conditions.
  • Scalable crystallization protocol adapted from methylphenidate hydrochloride production.

Direct Alkylation of Pyridine-2-Thiol

A one-pot method avoids intermediate isolation:

Reaction Setup

4-Acetamidophenol (1 eq), pyridine-2-thiol (1.2 eq), and 1-bromo-3-chloro-2-propanol (1 eq) react in dimethylformamide (DMF) with K₂CO₃ (2 eq) at 80°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) before HCl salt formation.

Table 2: Direct Alkylation Performance Metrics

Metric Value Source
Temperature 80°C
Solvent Dimethylformamide
Base Potassium Carbonate
Reaction Time 6 hours
Isolated Yield 67%
Chromatography Solvent Ethyl Acetate/Hexane (3:7)

Process Optimization and Critical Parameters

Solvent Selection Impact

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of pyridine-2-thiol, while protic solvents (ethanol) favor hydrochloride salt stability. Data from analogous syntheses show:

  • THF : 78% yield, 99% purity.
  • DMF : 67% yield, 97% purity.
  • Ethanol/Water : 82% yield, 99.3% purity.

Temperature-Dependent Side Reactions

Above 70°C, competing elimination generates allylic ether byproducts. Controlled heating at 60–65°C suppresses this pathway, as validated in methylphenidate hydrochloride synthesis.

Hydrochloride Salt Crystallization

Optimal conditions derived from USP standards:

  • Anti-Solvent : Diethyl ether (5:1 v/v relative to ethanol).
  • Cooling Rate : 0.5°C/min to 5°C.
  • Purity : 99.8% after single crystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.75–7.70 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.15–4.05 (m, 2H, OCH₂), 3.95–3.85 (m, 1H, CHOH), 2.85 (t, J=6.4 Hz, 2H, SCH₂), 2.10 (s, 3H, COCH₃).
  • HPLC : Retention time 8.2 min (C18 column, 60% MeOH/40% H₂O + 0.1% TFA).

Purity Assessment

Batch analyses from patent examples demonstrate:

  • Method 2.1 : 99.8% (Area Normalization).
  • Method 2.3 : 97.5% (External Standard).

Industrial-Scale Considerations

Adapting laboratory methods for kilogram-scale production requires:

  • Continuous Flow Reactors : Mitigate exothermicity during epoxide formation.
  • Crystallization Automation : Reproduce controlled cooling rates (±0.1°C).
  • Waste Stream Management : Recover DMF via vacuum distillation (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industrial applications, this compound could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the pyridine ring and thioether linkage suggests potential interactions with metal ions or thiol groups in proteins, which could influence enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several β-adrenergic receptor ligands and acetamide derivatives. A detailed comparison is provided below:

Compound Name Key Structural Features Pharmacological Target CAS No./Supplier ID Source
N-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride Pyridinylthio group, hydroxypropoxy linker, phenylacetamide core Hypothesized: GPCRs or ion channels Not explicitly listed N/A
Diacetolol Hydrochloride (N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]acetamide HCl) Isopropylamino group, hydroxypropoxy linker, phenylacetamide core β-adrenergic receptor antagonist 73899-76-0
N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride 1-Phenylethylamino group, hydroxypropoxy linker, phenylacetamide core Not explicitly stated (supplier-provided) 5206
L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide) Phenylsulfonamide group, hydroxypropoxy linker, extended side chain β₃-adrenergic receptor antagonist Not listed

Key Observations :

  • Substituent Influence: The pyridinylthio group in the target compound replaces the isopropylamino (Diacetolol) or phenylethylamino (CAS 5206) groups in analogues. This substitution likely alters receptor selectivity due to differences in hydrogen bonding and steric bulk.
  • Electron-Withdrawing Effects : The pyridinylthio group’s sulfur atom may enhance metabolic stability compared to ether or amine linkages in Diacetolol and CAS 5206, respectively .
Pharmacological Activity
  • The pyridinylthio group may confer selectivity for β₂ or β₃ subtypes due to its planar aromatic system and sulfur-mediated interactions .
  • Diacetolol : A well-characterized β₁-selective antagonist with moderate lipophilicity (logP ~1.8), used in cardiovascular research .
Pharmacokinetic and Stability Considerations
  • Metabolism : The pyridinylthio group may undergo oxidative metabolism (e.g., sulfoxide formation), contrasting with Diacetolol’s primary hepatic glucuronidation .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like L748335.

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